N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride
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Overview
Description
N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride is a chemical compound with a unique structure that combines an aminopropyl group with an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride typically involves the reaction of o-ethoxybenzoic acid with 3-aminopropylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in an appropriate solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminopropyl group can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the ethoxybenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- N-(3-Aminopropyl)methacrylamide hydrochloride
- N-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine
- N-isopropylacrylamide
Comparison: N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride is unique due to the presence of both an aminopropyl group and an ethoxybenzamide moiety. This combination provides distinct chemical and biological properties compared to similar compounds. For example, N-(3-Aminopropyl)methacrylamide hydrochloride lacks the ethoxybenzamide moiety, which may result in different binding affinities and biological activities.
Properties
CAS No. |
78109-73-6 |
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Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
3-[(2-ethoxybenzoyl)amino]propylazanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-2-16-11-7-4-3-6-10(11)12(15)14-9-5-8-13;/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15);1H |
InChI Key |
RGPFQESYIAGZEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC[NH3+].[Cl-] |
Origin of Product |
United States |
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